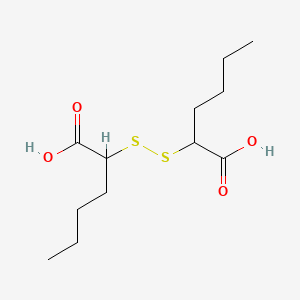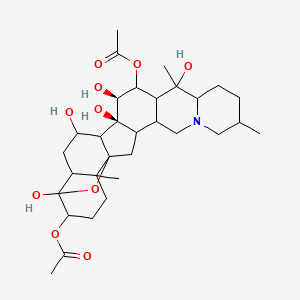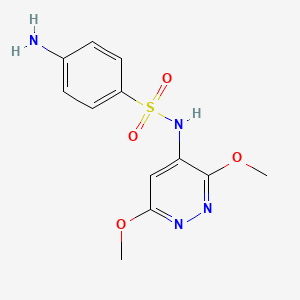
1,2-Dibromo-1-chloroethane
Descripción general
Descripción
1,2-Dibromo-1-chloroethane is an organohalogen compound with the molecular formula C₂H₃Br₂Cl. It is a colorless to pale yellow liquid at room temperature and is known for its use in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dibromo-1-chloroethane can be synthesized through the halogenation of ethylene. The reaction involves the addition of bromine and chlorine to ethylene under controlled conditions. The typical reaction is as follows: [ \text{C}_2\text{H}_4 + \text{Br}_2 + \text{Cl}_2 \rightarrow \text{C}_2\text{H}_3\text{Br}_2\text{Cl} ]
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where ethylene is reacted with bromine and chlorine gases. The reaction is carried out at controlled temperatures and pressures to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromo-1-chloroethane undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reaction is typically carried out in an aqueous or alcoholic medium.
Elimination Reactions: Common reagents include strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu). The reaction is typically carried out under reflux conditions.
Major Products
Substitution Reactions: The major products include substituted ethane derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Elimination Reactions: The major products include alkenes such as ethylene or substituted ethylenes.
Aplicaciones Científicas De Investigación
1,2-Dibromo-1-chloroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organohalogen compounds.
Biology: It is used in studies related to the effects of halogenated compounds on biological systems.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of flame retardants, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-1-chloroethane involves its ability to undergo nucleophilic substitution and elimination reactions. The molecular targets and pathways involved include:
Nucleophilic Substitution: The bromine or chlorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds.
Elimination Reactions: The elimination of hydrogen halides (HBr or HCl) leads to the formation of alkenes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromoethane: Similar in structure but lacks the chlorine atom.
1,2-Dichloroethane: Similar in structure but lacks the bromine atoms.
1,2-Dibromo-1,1-dichloroethane: Contains two bromine and two chlorine atoms.
Uniqueness
1,2-Dibromo-1-chloroethane is unique due to its combination of bromine and chlorine atoms, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile reagent in organic synthesis and industrial applications .
Propiedades
IUPAC Name |
1,2-dibromo-1-chloroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br2Cl/c3-1-2(4)5/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTKTUMRXCKEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875562 | |
| Record name | 1,2-DIBROMO-1-CHLOROETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-20-9 | |
| Record name | 1-Chloro-1,2-dibromoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIBROMO-1-CHLOROETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[N-(2,4-Diaminopteridin-6-YL)-methyl]-dibenz[B,F]azepine](/img/structure/B1216493.png)





![8-Methylbenzo[a]pyrene](/img/structure/B1216502.png)
![(5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1216503.png)





